molecular formula C11H10BrNO B11860169 6-Bromo-3-ethoxyquinoline CAS No. 1355582-96-5

6-Bromo-3-ethoxyquinoline

Cat. No.: B11860169
CAS No.: 1355582-96-5
M. Wt: 252.11 g/mol
InChI Key: SUADAZIEAAXMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-ethoxyquinoline is a quinoline derivative featuring a bromine atom at position 6 and an ethoxy group (-OCH₂CH₃) at position 3. Quinoline scaffolds are widely explored in medicinal chemistry due to their bioisosteric properties and versatility in drug design. The bromine atom enhances electrophilic substitution reactivity, while the ethoxy group contributes electron-donating effects, influencing the compound’s electronic profile and solubility .

Properties

CAS No.

1355582-96-5

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

6-bromo-3-ethoxyquinoline

InChI

InChI=1S/C11H10BrNO/c1-2-14-10-6-8-5-9(12)3-4-11(8)13-7-10/h3-7H,2H2,1H3

InChI Key

SUADAZIEAAXMQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C2C=CC(=CC2=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-ethoxyquinoline typically involves the bromination of 3-ethoxyquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 6-position of the quinoline ring. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform .

Industrial Production Methods

Industrial production methods for 6-Bromo-3-ethoxyquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-ethoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-3-ethoxyquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The exact molecular pathways involved can vary based on the specific biological target and the structure of the derivative .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares 6-Bromo-3-ethoxyquinoline with key analogs based on substituent type, position, and molecular properties:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
6-Bromo-3-ethoxyquinoline Br (6), -OCH₂CH₃ (3) 252.1 Moderate polarity (ethoxy), electron-donating group at C3, Br enhances reactivity .
6-Bromo-3-ethyl-2-methoxyquinoline Br (6), -CH₂CH₃ (3), -OCH₃ (2) 267.1 Higher lipophilicity (ethyl), smaller methoxy group reduces steric hindrance .
6-Bromo-4-chloro-2-methylquinoline Br (6), Cl (4), -CH₃ (2) 256.5 Cl (C4) acts as a leaving group; methyl (C2) increases steric bulk .
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Br (6), -NH-C₆H₃(CF₂H) (4) 347.2 Difluoromethyl group (-CF₂H) is electron-withdrawing, enhancing stability .
3-Bromo-6-ethoxyquinoline Br (3), -OCH₂CH₃ (6) 252.1 Positional isomer: Br at C3 alters electronic distribution compared to C6 .
Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Br (6), Cl (4), -OCH₂CH₃ (7), -COOEt (3) 372.6 Ester group (-COOEt) increases polarity and hydrolysis susceptibility .

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The ethoxy group in 6-Bromo-3-ethoxyquinoline donates electrons via resonance, activating the quinoline ring for electrophilic substitutions. In contrast, analogs like 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine contain electron-withdrawing -CF₂H, deactivating the ring .
  • Steric Hindrance: Bulkier substituents (e.g., ethyl in 6-Bromo-3-ethyl-2-methoxyquinoline) reduce reactivity at adjacent positions, whereas smaller groups (e.g., methoxy) permit easier functionalization .

Positional Isomerism

The placement of substituents significantly impacts properties. For example:

  • 6-Bromo-3-ethoxyquinoline vs. 3-Bromo-6-ethoxyquinoline: Bromine at C6 (meta to ethoxy) creates a distinct electronic environment compared to bromine at C3 (ortho to ethoxy). This affects regioselectivity in further reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.